5-phenyl-3-(piperidin-4-yl)-1H-indole
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Overview
Description
5-phenyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of an indole core substituted with a phenyl group at the 5-position and a piperidinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-phenyl-3-(piperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one: Shares a similar core structure but with an oxadiazole ring.
5-phenyl-3-(piperidin-4-yl)oxazolidin-2-one: Another related compound with an oxazolidinone ring.
Uniqueness
5-phenyl-3-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-4-14(5-3-1)16-6-7-19-17(12-16)18(13-21-19)15-8-10-20-11-9-15/h1-7,12-13,15,20-21H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAUPMBNBRQPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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